5-Phenylcyclohexane-1,3-dione
Overview
Description
5-Phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a 1,3-diketone, characterized by the presence of two keto groups on a cyclohexane ring substituted with a phenyl group at the 5-position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethyl malonate in the presence of a base, followed by cyclization and decarboxylation . Another method includes the condensation of benzaldehyde with 1,3-cyclohexanedione under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring or the keto groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-Phenylcyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in various industrial processes
Mechanism of Action
The mechanism of action of 5-Phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. As a 1,3-diketone, it can form enolate intermediates, which participate in various chemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
- 5-Methylcyclohexane-1,3-dione
- 5-Ethylcyclohexane-1,3-dione
- 5-Phenylcyclohexane-1,2-dione
Comparison: 5-Phenylcyclohexane-1,3-dione is unique due to the presence of the phenyl group, which imparts distinct chemical and physical propertiesFor instance, the phenyl group can enhance its stability and influence its interactions with other molecules .
Properties
IUPAC Name |
5-phenylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876772 | |
Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-72-1 | |
Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Phenylcyclohexane-1,3-dione (C12H12O2) has a molecular weight of 188.22 g/mol. Spectroscopic data, including IR, UV-Vis, 1H NMR, and 13C NMR, are frequently used to characterize this compound and its derivatives. [, , ]
A: Research indicates that derivatives of this compound can bind to the colchicine binding site of tubulin. [, ] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting cell proliferation. [] Certain derivatives demonstrate anti-proliferative activity against human microvascular endothelial cells (HMEC-1) and bovine aortic endothelial cells (BAEC), suggesting potential as vascular disrupting agents (VDAs). []
A: Studies highlight the significance of structural modifications on the activity of this compound derivatives. For example, modifications to the 2-methoxyphenyl ring of derivative 16c (2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione) can significantly impact tubulin binding affinity and aqueous solubility. [] Specifically, introducing specific substituents to this ring can increase the binding affinity to levels comparable to colchicine. []
A: this compound serves as a valuable building block in organic synthesis. It's commonly employed in multi-component reactions, enabling the efficient synthesis of complex heterocyclic compounds like 7-azaindoles, xanthenes, and acridine derivatives. [, ] These reactions often utilize catalysts like l-proline to facilitate the formation of the desired products. []
ANone: While specific resistance mechanisms for this compound derivatives haven't been extensively detailed in the provided research, their interaction with the colchicine binding site suggests potential cross-resistance with other colchicine site binders. Further investigation is needed to understand the development of resistance to this class of compounds.
A: Researchers commonly use techniques such as IR, UV-Vis, 1H NMR, 13C NMR, and mass spectrometry to characterize this compound and its derivatives. [, , ] Single-crystal X-ray diffraction analysis can provide detailed structural information for crystalline derivatives. [, ]
A: Yes, ligand-based virtual screening approaches using programs like ROCS have been employed to identify novel colchicine-site binders structurally similar to this compound derivatives. [] This highlights the role of computational methods in discovering new bioactive compounds.
A: Research indicates that modifying the 2-methoxyphenyl ring of derivative 16c can enhance its aqueous solubility, a crucial factor for drug formulation and bioavailability. [] Further studies focusing on stability under various conditions and formulation strategies would be beneficial for advancing these compounds towards potential therapeutic applications.
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